N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide (CAS: 921852-25-7) is a heterocyclic compound featuring a thiazole ring linked via a carboxamide group to an ethyl chain terminating in a pyridazinone moiety substituted with a 4-chlorophenyl group. Its molecular formula is C23H19ClN4O2S, with a molecular weight of 450.9 .
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S/c1-15-21(31-23(26-15)17-5-3-2-4-6-17)22(30)25-13-14-28-20(29)12-11-19(27-28)16-7-9-18(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVDRQJYHSIIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O4S |
| Molecular Weight | 457.9 g/mol |
| CAS Number | 1219584-39-0 |
The structure features a thiazole ring, a pyridazine moiety, and a chlorophenyl group, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazoles and pyridazines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) : Some derivatives reported MIC values as low as 2 μg/mL against Staphylococcus saprophyticus, indicating potent antibacterial activity compared to standard antibiotics .
- Anti-Biofilm Activity : The compound's ability to inhibit biofilm formation has been observed, which is crucial in combating chronic infections caused by biofilm-forming bacteria .
Anti-Cancer Activity
Compounds similar to this compound have been evaluated for their anti-cancer properties:
- Cell Line Studies : In vitro studies have demonstrated that certain thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant potency .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of key metabolic enzymes .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes like acetylcholinesterase (AChE), which is significant in neurodegenerative disease treatment .
- Binding Affinity : Computational studies suggest that the binding affinity to target enzymes is influenced by the structural configuration of the compound, allowing it to compete effectively with natural substrates .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their potential applications:
- Study on Thiazole Derivatives : A comprehensive study highlighted that thiazole derivatives exhibit not only antimicrobial but also anti-inflammatory properties, making them suitable candidates for further drug development .
- Pyridazine Derivatives : Research focusing on pyridazine derivatives revealed their potential in treating various conditions due to their ability to modulate biological pathways involved in disease progression .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.
Reaction Pathway :
Conditions :
-
Acidic : HCl (6M), reflux for 12–24 hours.
-
Basic : NaOH (2M), 80°C for 6 hours.
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Carboxamide | HCl (6M, reflux) | 4-Methyl-2-phenylthiazole-5-carboxylic acid + Ethylenediamine derivative | ~60–70 |
Nucleophilic Aromatic Substitution (NAS) at Chlorophenyl Group
The 4-chlorophenyl substituent participates in NAS reactions with nucleophiles like amines or alkoxides.
Reaction Pathway :
Conditions :
| Reactant | Nucleophile | Product | Key Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Chlorophenyl group | NH₃ (excess) | 4-Aminophenyl derivative | DMF, 100°C | ~50 | |
| 4-Chlorophenyl group | NaOMe | 4-Methoxyphenyl derivative | K₂CO₃, DMSO | ~75 |
Oxidation of the Thiazole Ring
The sulfur atom in the thiazole ring may oxidize to form sulfoxide or sulfone derivatives.
Reaction Pathway :
Conditions :
-
mCPBA (meta-chloroperbenzoic acid): CH₂Cl₂, 0°C → RT, 2 hours.
| Reactant | Oxidizing Agent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| Thiazole | mCPBA | Thiazole sulfoxide | CH₂Cl₂, RT | ~85 |
Cyclization Reactions
The ethylenediamine linker enables cyclization to form fused heterocycles under dehydrating conditions.
Reaction Pathway :
Conditions :
-
POCl₃/EtOH : Reflux, 8 hours.
| Reactant | Cyclization Agent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethylenediamine moiety | POCl₃ | Pyridazino-imidazole derivative | Reflux, EtOH | ~65 |
Electrophilic Aromatic Substitution (EAS) on Phenyl Groups
The phenyl rings undergo nitration or sulfonation.
Reaction Pathway :
Conditions :
| Reactant | Electrophile | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| Phenyl group | NO₂⁺ | Nitrophenyl derivative | HNO₃/H₂SO₄ | ~70 |
Reduction of the Pyridazinone Ring
The pyridazinone’s carbonyl group can be reduced to a dihydropyridazine.
Reaction Pathway :
Conditions :
-
NaBH₄/MeOH : RT, 4 hours.
| Reactant | Reducing Agent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyridazinone | NaBH₄ | Dihydropyridazine | MeOH, RT | ~55 |
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous buffers (pH 7.4, 37°C), with hydrolysis half-life >24 hours . Degradation accelerates in acidic (pH 2) or basic (pH 10) media.
Comparison with Similar Compounds
Structural Analog 1: N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 1219913-66-2)
- Molecular Formula : C19H16N6O2S
- Molecular Weight : 392.4
- Key Differences: Replaces the thiazole ring with a 1,2,3-triazole moiety. Substitutes the 4-chlorophenyl group on the pyridazinone ring with a thiophen-2-yl group. Lower molecular weight (392.4 vs.
- Inferred Properties :
- The thiophene group may enhance π-π stacking interactions compared to the electron-withdrawing chlorine in the target compound.
- Triazoles are metabolically stable but may exhibit different pharmacokinetic profiles compared to thiazoles.
Structural Analog 2: N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate (CAS: 863127-77-9)
- Molecular Formula : C23H26ClN7O2S
- Molecular Weight : 524.0
- Key Differences: Contains a pyrimidinylamino substituent instead of a pyridazinone ring. Higher molecular weight (524.0 vs. 450.9) due to additional functional groups.
- Inferred Properties: The piperazinyl group may improve water solubility and bioavailability. Pyrimidine rings are common in kinase inhibitors, suggesting divergent biological targets compared to the pyridazinone-containing target compound.
Research Findings and Inferred Trends
Electronic and Steric Effects
- In contrast, thiophen-2-yl (Analog 1) provides electron-rich aromaticity, favoring interactions with polar residues .
- The pyridazinone moiety in the target and Analog 1 may act as a hydrogen-bond acceptor, while the pyrimidine in Analog 2 could participate in π-stacking or metal coordination .
Pharmacokinetic Predictions
- Metabolic Stability : Thiazole rings (target and Analog 2) are generally resistant to oxidative metabolism, whereas triazoles (Analog 1) may undergo slower degradation .
Q & A
Q. What synthetic strategies are recommended for efficient preparation of the compound?
The synthesis of this compound can be approached via modular assembly of its core heterocyclic components. A plausible route involves:
- Step 1 : Preparation of the pyridazinone moiety through cyclization of 4-chlorophenyl-substituted diketones or hydrazine derivatives under acidic conditions .
- Step 2 : Functionalization of the thiazole ring via Hantzsch thiazole synthesis, using α-bromoketones and thiourea derivatives, followed by carboxylation at the 5-position .
- Step 3 : Coupling the pyridazinone and thiazole intermediates using a linker such as ethylenediamine. Optimize reaction conditions (e.g., DMF as solvent, carbodiimide coupling agents) to enhance yield and purity .
Key considerations : Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography.
Q. How can structural characterization be validated for this compound?
A multi-technique approach is essential:
- NMR spectroscopy : Confirm regiochemistry of the pyridazinone (e.g., ¹H-NMR shifts for NH protons at δ 10–12 ppm) and thiazole substituents (e.g., methyl group at δ 2.5 ppm) .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ matching theoretical m/z).
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity, as demonstrated for analogous thiazole derivatives .
Note : Compare spectral data with structurally related compounds (e.g., BMS-354825, a thiazole-carboxamide kinase inhibitor) for validation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase inhibition assays : Test against Abl/Src kinases using fluorescence-based ADP-Glo™ assays, given structural similarities to dual kinase inhibitors like BMS-354825 .
- Cytotoxicity profiling : Use tumor cell lines (e.g., K562 leukemia) in MTT assays. Include positive controls (e.g., imatinib) and dose-response curves (1 nM–10 µM) .
- Solubility/stability : Assess physicochemical properties via shake-flask methods (aqueous buffer at pH 7.4) and LC-MS stability studies.
Advanced Research Questions
Q. How can the compound’s kinase selectivity profile be systematically evaluated?
- Kinase panel screening : Use a broad panel (e.g., 100+ kinases) with ATP-competitive binding assays (e.g., KINOMEscan®). Prioritize kinases with structural homology to Abl/Src (e.g., PDGFR, c-Kit) .
- Structural modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in kinase ATP pockets. Compare with co-crystal structures of BMS-354825 .
- Resistance profiling : Generate mutant kinase variants (e.g., T315I Abl) to assess resistance potential via IC₅₀ shifts.
Q. What strategies can optimize pharmacokinetic properties while maintaining potency?
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation, as seen in analogues with enhanced half-lives .
- Solubility enhancement : Modify the pyridazinone or thiazole substituents (e.g., PEGylation) to improve aqueous solubility without compromising target binding.
- Pro-drug approaches : Design ester or amide derivatives for oral bioavailability, leveraging hydrolysis in vivo .
Validation : Conduct pharmacokinetic studies in rodent models (e.g., plasma clearance, AUC).
Q. How should contradictory data in biological activity be resolved?
- Reproducibility checks : Replicate assays across independent labs using standardized protocols (e.g., ATP concentration, incubation time).
- Off-target profiling : Screen for interactions with non-kinase targets (e.g., GPCRs, ion channels) via radioligand binding assays.
- Mechanistic studies : Use CRISPR-mediated gene knockout to confirm target specificity in cellular models .
Q. What computational tools are recommended for structure-activity relationship (SAR) analysis?
- QSAR modeling : Train models using descriptors like logP, polar surface area, and molecular docking scores. Validate with leave-one-out cross-validation.
- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., chloro→fluoro) .
- ADMET prediction : Use tools like SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles.
Q. How can in vivo efficacy be rigorously evaluated in preclinical models?
- Xenograft studies : Administer the compound orally (e.g., 10–50 mg/kg/day) in immunodeficient mice bearing K562 leukemia tumors. Monitor tumor volume regression and survival .
- Toxicity endpoints : Assess organ toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver function).
- Pharmacodynamic markers : Measure target engagement via Western blotting for phosphorylated Abl/Src in tumor tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
